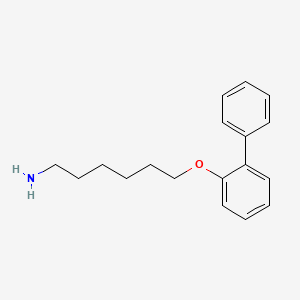
3-(Bromomethyl)-2,6-dichloro-5-fluoropyridine
Vue d'ensemble
Description
3-(Bromomethyl)-2,6-dichloro-5-fluoropyridine is a heterocyclic organic compound that belongs to the pyridine family. This compound is characterized by the presence of bromomethyl, dichloro, and fluoro substituents on the pyridine ring, making it a valuable building block in organic synthesis and various chemical applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Bromomethyl)-2,6-dichloro-5-fluoropyridine typically involves multi-step reactions starting from commercially available pyridine derivatives. One common method involves the bromination of 2,6-dichloro-5-fluoropyridine using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography to isolate the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
3-(Bromomethyl)-2,6-dichloro-5-fluoropyridine undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, and alkoxides.
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert the bromomethyl group to a methyl group.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide (NaN3), potassium thiolate (KSR), and sodium alkoxide (NaOR) under mild conditions.
Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are used.
Major Products Formed
Nucleophilic Substitution: Formation of substituted pyridines with various functional groups.
Oxidation: Formation of pyridine N-oxides.
Reduction: Formation of 2,6-dichloro-5-fluoropyridine.
Applications De Recherche Scientifique
3-(Bromomethyl)-2,6-dichloro-5-fluoropyridine has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Employed in the development of bioactive molecules and pharmaceuticals.
Medicine: Investigated for its potential use in drug discovery and development, particularly in the synthesis of antiviral and anticancer agents.
Industry: Utilized in the production of agrochemicals, dyes, and specialty chemicals.
Mécanisme D'action
The mechanism of action of 3-(Bromomethyl)-2,6-dichloro-5-fluoropyridine involves its interaction with specific molecular targets and pathways. The bromomethyl group can act as an electrophile, reacting with nucleophilic sites in biological molecules. This can lead to the formation of covalent bonds with proteins, enzymes, and nucleic acids, thereby modulating their activity and function .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,6-Dichloro-5-fluoropyridine: Lacks the bromomethyl group, making it less reactive in nucleophilic substitution reactions.
3-Bromo-2-nitropyridine: Contains a nitro group instead of dichloro and fluoro substituents, leading to different reactivity and applications.
2,3-Dichloro-5-(trifluoromethyl)pyridine: Contains a trifluoromethyl group, which imparts different electronic properties and reactivity
Uniqueness
3-(Bromomethyl)-2,6-dichloro-5-fluoropyridine is unique due to the combination of bromomethyl, dichloro, and fluoro substituents on the pyridine ring. This unique structure imparts distinct reactivity and makes it a versatile intermediate in organic synthesis and various chemical applications .
Propriétés
Formule moléculaire |
C6H3BrCl2FN |
|---|---|
Poids moléculaire |
258.90 g/mol |
Nom IUPAC |
3-(bromomethyl)-2,6-dichloro-5-fluoropyridine |
InChI |
InChI=1S/C6H3BrCl2FN/c7-2-3-1-4(10)6(9)11-5(3)8/h1H,2H2 |
Clé InChI |
HZAVFRJXTDVGHL-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C(=NC(=C1F)Cl)Cl)CBr |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![4-Methoxy-6-phenylpyrazolo[1,5-a]pyridine](/img/structure/B8295591.png)





![4-Chloro-5-[(ethylsulfanyl)methyl]-3-oxo-1,2-oxazole-2(3H)-carbonyl chloride](/img/structure/B8295626.png)
